Ethyl 3-{[4-(2-fluorophenyl)piperazine-1-carbothioyl]amino}propanoate
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Overview
Description
Ethyl 3-{[4-(2-fluorophenyl)piperazine-1-carbothioyl]amino}propanoate is a synthetic compound with the molecular formula C16H22FN3O2S and a molecular weight of 339.43 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-{[4-(2-fluorophenyl)piperazine-1-carbothioyl]amino}propanoate typically involves the following steps:
Formation of the Piperazine Derivative: The piperazine ring is synthesized through cyclization reactions involving 1,2-diamine derivatives with sulfonium salts.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via nucleophilic aromatic substitution reactions, often using fluoroiodobenzene as a precursor.
Carbothioylation: The carbothioyl group is added through reactions involving thiocarbonyl compounds under basic conditions.
Esterification: The final step involves esterification of the intermediate product with ethyl bromoacetate to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-{[4-(2-fluorophenyl)piperazine-1-carbothioyl]amino}propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, especially under basic conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of secondary amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Ethyl 3-{[4-(2-fluorophenyl)piperazine-1-carbothioyl]amino}propanoate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a ligand in receptor binding studies, particularly in neuropharmacology.
Medicine: Explored for its potential therapeutic effects, including antiviral, anti-inflammatory, and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 3-{[4-(2-fluorophenyl)piperazine-1-carbothioyl]amino}propanoate involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorophenyl group enhances binding affinity to certain receptors, while the piperazine ring modulates the compound’s pharmacokinetic properties . The carbothioyl group may contribute to the compound’s reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
1-(4-Fluorophenyl)piperazine: Shares the piperazine and fluorophenyl moieties but lacks the carbothioyl and ester groups.
Ethyl 3-{[4-(2-chlorophenyl)piperazine-1-carbothioyl]amino}propanoate: Similar structure with a chlorine atom instead of fluorine.
N-{[4-(2-Fluorophenyl)piperazine-1-yl]carbothioyl}glycine: Similar structure but with a glycine moiety instead of propanoate.
Uniqueness
Ethyl 3-{[4-(2-fluorophenyl)piperazine-1-carbothioyl]amino}propanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorophenyl group enhances its potential as a pharmacophore, while the carbothioyl group provides additional reactivity.
Properties
IUPAC Name |
ethyl 3-[[4-(2-fluorophenyl)piperazine-1-carbothioyl]amino]propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22FN3O2S/c1-2-22-15(21)7-8-18-16(23)20-11-9-19(10-12-20)14-6-4-3-5-13(14)17/h3-6H,2,7-12H2,1H3,(H,18,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NACNAJPTEOYCPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCNC(=S)N1CCN(CC1)C2=CC=CC=C2F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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